2-Bromoethanesulfonyl chloride

Descripción general

Descripción

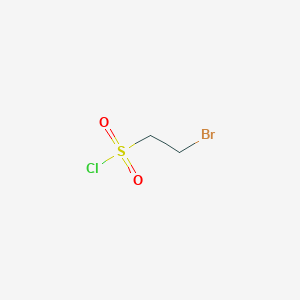

2-Bromoethanesulfonyl chloride is a chemical compound with the molecular formula C₂H₄BrClO₂S and a molecular weight of 207.47 g/mol . It is a versatile reagent used in various chemical reactions and industrial applications. This compound is known for its reactivity and is commonly used in organic synthesis.

Métodos De Preparación

2-Bromoethanesulfonyl chloride can be synthesized through different methods. One common synthetic route involves the reaction of sodium 2-bromoethanesulfonate with phosphorus pentachloride at temperatures ranging from 70 to 130°C . This reaction typically yields the desired product with a high yield of around 78% . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.

Análisis De Reacciones Químicas

2-Bromoethanesulfonyl chloride undergoes various types of chemical reactions, including substitution and addition reactions. It is commonly used as a sulfonylating agent in organic synthesis. Some typical reactions include:

Nucleophilic substitution: This compound reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

Addition reactions: It can participate in addition reactions with compounds containing double or triple bonds, leading to the formation of new carbon-sulfur bonds.

Common reagents used in these reactions include amines, alcohols, and other nucleophiles. The major products formed from these reactions are sulfonamide and sulfonate ester derivatives.

Aplicaciones Científicas De Investigación

Synthesis of Sulfonyl Esters

2-Bromoethanesulfonyl chloride is utilized extensively in the synthesis of sulfonyl esters by reacting with alcohols and phenols. The resulting sulfonyl esters possess unique properties that can be tailored for specific applications in organic chemistry.

Pharmaceutical Applications

This compound has been identified as having potential in medicinal chemistry, particularly as an aminoglycoside antibiotic. Upon conjugation with amines, it exhibits enhanced antibacterial properties, making it a candidate for therapeutic applications against bacterial infections. Its ability to form sulfonamides further contributes to its pharmaceutical relevance.

Chemical Biology

In chemical biology, this compound is employed to introduce the bromoethanesulfonyl group into various organic molecules. This functionalization can modify biological activity and reactivity, paving the way for novel drug development.

Interaction Studies

Research involving interaction studies highlights the compound's reactivity with various nucleophiles. For instance, it can react with amines to form sulfonamide derivatives, which are important in drug discovery.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 2-Chloroethanesulfonyl chloride | Sulfonyl halide | Contains chlorine instead of bromine |

| 2-Bromobenzenesulfonyl chloride | Aromatic sulfonyl halide | Contains a benzene ring; different reactivity |

| Ethanesulfonyl chloride | Simple sulfonyl chloride | Lacks halogen substituents; less reactive |

The unique combination of bromine and chlorine in this compound enhances its reactivity compared to other sulfonyl halides, allowing for more diverse chemical transformations.

Case Study 1: Antibacterial Activity

A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria when conjugated with specific amines. This finding supports its potential as a lead compound in antibiotic drug development.

Case Study 2: Synthesis of Novel Sulfonamides

Research focused on synthesizing novel sulfonamide compounds using this compound as a key reagent. The resulting compounds showed promising results in preliminary biological assays, indicating their potential utility in treating infections.

Mecanismo De Acción

The mechanism of action of 2-Bromoethanesulfonyl chloride involves its reactivity with nucleophiles. The compound acts as an electrophile, reacting with nucleophilic sites on molecules to form sulfonamide or sulfonate ester bonds . This reactivity is due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles.

Comparación Con Compuestos Similares

2-Bromoethanesulfonyl chloride can be compared with other sulfonyl chlorides, such as:

Methanesulfonyl chloride: This compound is similar in reactivity but has a simpler structure with a single carbon atom.

4-Nitrobenzenesulfonyl chloride: This compound contains a nitro group, which can influence its reactivity and applications.

2-Bromobenzenesulfonyl chloride: This compound has a benzene ring, which can affect its reactivity and solubility properties.

The uniqueness of this compound lies in its combination of a bromoethyl group and a sulfonyl chloride group, which provides specific reactivity and versatility in various chemical reactions.

Actividad Biológica

2-Bromoethanesulfonyl chloride, with the chemical formula C₂H₄BrClO₂S, is a sulfonyl halide exhibiting significant biological activity. This compound is recognized for its role as an aminoglycoside antibiotic, particularly after conjugation with amines, which enhances its antibacterial properties. The following sections detail its biological mechanisms, applications, and relevant research findings.

This compound is characterized by its reactivity due to the sulfonyl group, allowing it to participate in various chemical transformations. The compound can react with nucleophiles, forming sulfonamides that are crucial in antibiotic activity. The mechanism of action involves the inhibition of bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial enzymes necessary for DNA synthesis.

- Molecular Structure :

- Formula : C₂H₄BrClO₂S

- Classification : Sulfonyl halide

- Reactivity : Forms sulfonamides upon reaction with amines

Antibacterial Properties

Research indicates that this compound exhibits potent antibacterial activity against both gram-positive and certain gram-negative bacteria. Its effectiveness stems from its ability to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

- Key Findings :

Toxicity and Safety

While this compound has promising therapeutic potential, it is also associated with certain hazards:

- Corrosive Nature : It can cause severe skin and eye irritation upon contact.

- Respiratory Irritant : Inhalation may irritate the respiratory tract.

- Environmental Concerns : The compound is not readily biodegradable, raising concerns about its environmental impact .

Case Study: Synthesis and Biological Evaluation

A study demonstrated the synthesis of various sulfonamide derivatives from this compound. These derivatives were evaluated for their antibacterial activity against common pathogens.

| Compound Name | Synthesis Method | Antibacterial Activity |

|---|---|---|

| N-Octadecylethenesulfonamide | Reaction with methylamine | Effective against Staphylococcus spp. |

| 2-Methylamino-N-octadecylethanesulfonamide | Heat treatment with methylamine | Active against Escherichia coli |

The results indicated that specific derivatives exhibited enhanced activity compared to the parent compound, suggesting that structural modifications could lead to more effective antibiotics .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 2-Chloroethanesulfonyl chloride | Sulfonyl halide | Contains chlorine instead of bromine |

| 2-Bromobenzenesulfonyl chloride | Aromatic sulfonyl halide | Contains a benzene ring; different reactivity |

| Ethanesulfonyl chloride | Simple sulfonyl chloride | Lacks halogen substituents; less reactive |

The presence of both bromine and chlorine in this compound enhances its reactivity compared to other sulfonyl halides, making it a valuable intermediate in organic synthesis and pharmaceutical applications .

Propiedades

IUPAC Name |

2-bromoethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrClO2S/c3-1-2-7(4,5)6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJOBRDFPQKHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00541842 | |

| Record name | 2-Bromoethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54429-56-0 | |

| Record name | 2-Bromoethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54429-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54429-56-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the reactivity of 2-bromoethanesulfonyl chloride compare to 2-chloroethanesulfonyl chloride in reactions involving base-induced elimination?

A: The research indicates that this compound (15) preferentially undergoes elimination reactions in the presence of a base, leading to the formation of ethenesulfonyl chloride (11) []. This suggests that the bromine atom, being a better leaving group than chlorine, facilitates the elimination pathway. A similar reaction with 2-chloroethanesulfonyl chloride could be expected, but the rate of elimination might be slower due to the lower leaving group ability of chlorine.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.